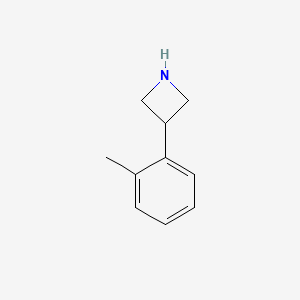

3-(o-Tolyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

3-(2-methylphenyl)azetidine |

InChI |

InChI=1S/C10H13N/c1-8-4-2-3-5-10(8)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 |

InChI Key |

YPVGFOIHROASLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2CNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 O Tolyl Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction Applicable to 3-(o-Tolyl)azetidine

The synthesis of the azetidine core can be broadly categorized into several key strategies, each with its own advantages and limitations. These approaches include the formation of the heterocyclic ring through intramolecular bond formation, cycloaddition reactions, and the chemical transformation of other cyclic precursors.

Intramolecular Cyclization Approaches

Intramolecular cyclization remains a cornerstone of azetidine synthesis, involving the formation of a C-N bond to close the four-membered ring. These methods typically start with an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group or an electrophilic center at the appropriate position.

Nucleophilic Cyclization for Azetidine Ring Formation

One of the most direct methods for constructing the azetidine ring is through an intramolecular nucleophilic substitution (SN2) reaction. nih.gov This approach typically involves a γ-amino halide or a γ-amino sulfonate, where the amine attacks the carbon bearing the leaving group to form the four-membered ring. For the synthesis of 3-(o-tolyl)azetidine, a suitable precursor would be a 2-(o-tolyl)-1,3-propanediol derivative, where the hydroxyl groups are converted to good leaving groups, such as tosylates or halides. The subsequent reaction with a primary amine or ammonia (B1221849) would then lead to the desired azetidine.

A recent development in this area is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a novel route to functionalized azetidines. nih.gov This method has been shown to tolerate a variety of functional groups and proceeds in high yields. nih.gov While a specific example for a 3-(o-tolyl) derivative is not provided, the methodology is general for the synthesis of substituted azetidines. nih.gov

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |

| γ-amino halide | Base (e.g., K2CO3) | Azetidine | Variable | researchgate.net |

| γ-amino sulfonate | Base (e.g., NaH) | Azetidine | Variable | researchgate.net |

| cis-3,4-epoxy amine | La(OTf)3 (cat.), reflux | 3-hydroxyazetidine | High | nih.gov |

Photochemical Cycloaddition Reactions (e.g., Aza-Paternò-Büchi, Norrish–Yang)

Photochemical reactions offer powerful and often stereoselective pathways to construct four-membered rings. The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. uni-mainz.dersc.org The reaction can be initiated by UV light or, more recently, by visible light using a suitable photosensitizer. escholarship.orgspringernature.com This visible-light-mediated approach is particularly attractive as it employs milder reaction conditions. escholarship.orgspringernature.com For the synthesis of 3-(o-tolyl)azetidine, this would involve the photocycloaddition of an appropriate imine with o-methylstyrene.

The Norrish-Yang reaction is another powerful photochemical tool for C-H functionalization that can be adapted for azetidine synthesis. researchgate.netresearchgate.net This intramolecular reaction involves the photo-induced hydrogen abstraction by an excited carbonyl group, leading to a 1,4-diradical which can then cyclize to form a cyclobutanol. beilstein-journals.orgprinceton.edu The "aza-Yang" variant utilizes an amino ketone precursor to generate an azetidinol. rsc.orgresearchgate.net For a 3-(o-tolyl) derivative, a precursor such as an α-(N-substituted amino)-2'-methylacetophenone could be employed.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Palladium-catalyzed C(sp³)–H amination)

Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for C-N bond formation. rsc.org Palladium-catalyzed intramolecular C(sp³)–H amination allows for the direct conversion of a C-H bond into a C-N bond, providing an efficient route to azetidines from readily available precursors. nih.govrsc.org This strategy often employs a directing group to facilitate the C-H activation step. nih.gov For the synthesis of 3-(o-tolyl)azetidine, a suitable substrate would possess an amine tethered to a framework containing a C-H bond at the γ-position relative to the nitrogen atom, with the o-tolyl group at the desired position. While specific examples for 3-(o-tolyl)azetidine are not prevalent, the methodology has been successfully applied to a range of substrates to form functionalized azetidines. nih.govrsc.org

Ring-Forming Reactions via Functional Group Interconversions (e.g., Reduction of β-Lactams)

The reduction of β-lactams (azetidin-2-ones) is a well-established and reliable method for the synthesis of azetidines. mdpi.comsciencescholar.us β-Lactams are readily accessible through various methods, including the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.govresearchgate.net The synthesis of a 3-(o-tolyl)-β-lactam could be achieved by reacting a ketene derived from a suitable carboxylic acid derivative with an imine bearing an o-tolyl group. Subsequent reduction of the β-lactam carbonyl group, typically with reagents like borane (B79455) (BH3) or chloroalane (AlH2Cl), affords the corresponding 3-(o-tolyl)azetidine. nih.gov This two-step sequence provides a versatile entry to a wide range of substituted azetidines.

| β-Lactam Synthesis Method | Reducing Agent | Product | Overall Yield | Reference |

| Staudinger Cycloaddition | AlH2Cl or BH3•THF | Azetidine | Good | nih.gov |

Novel Radical and Photochemical Strategies for Azetidine Synthesis

Recent advances in photoredox catalysis have opened up new avenues for azetidine synthesis under mild conditions. digitellinc.comresearchgate.net These methods often involve the generation of radical intermediates that can undergo cyclization to form the azetidine ring. digitellinc.com For example, visible-light-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines. digitellinc.com Another innovative approach involves the photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids to generate tertiary benzylic radicals, which can then be functionalized. digitellinc.com These cutting-edge methods offer new possibilities for the construction of complex and densely functionalized azetidines, including derivatives of 3-(o-tolyl)azetidine. digitellinc.com

| Strategy | Key Intermediates | Conditions | Product | Reference |

| Photoredox Catalysis | Carbon-centered radicals | Visible light, photocatalyst | Functionalized Azetidine | digitellinc.comresearchgate.net |

Regioselective and Stereoselective Synthesis of 3-(o-Tolyl)azetidine

Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 3-(o-Tolyl)azetidine and its derivatives. Regioselectivity ensures the correct placement of substituents on the azetidine ring, while stereoselectivity governs the three-dimensional arrangement of atoms, which is critical for biological activity. Modern synthetic strategies employ a variety of catalytic and stoichiometric methods to achieve high levels of control. For instance, Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be a highly regioselective method for constructing the azetidine ring. frontiersin.org

The generation of enantioenriched 3-substituted azetidines is a significant challenge in synthetic chemistry. acs.org Historically, many approaches relied on chiral starting materials or stoichiometric chiral auxiliaries. acs.org However, recent advancements have focused on catalytic asymmetric methods that can generate chirality with high efficiency.

One powerful strategy is the use of chiral phase-transfer catalysis, which has been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C–C bond formation. nih.gov This method utilizes chiral catalysts, often derived from cinchona alkaloids, to control the stereochemical outcome of the cyclization. nih.gov Another prominent approach involves transition metal catalysis. For example, copper-catalyzed enantioselective boryl allylation of azetines provides a direct route to chiral 2,3-disubstituted azetidines, installing two new stereogenic centers with high regio-, enantio-, and diastereoselectivity. acs.org Such methods are highly valuable as they introduce versatile functional groups like boronic esters and allyl groups, which can be further elaborated to access a wide range of complex chiral azetidines. acs.org Additionally, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a flexible method for producing chiral azetidin-3-ones, which are versatile intermediates for functionalized azetidines. nih.gov

When synthesizing derivatives of 3-(o-Tolyl)azetidine with additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective control can be achieved through either substrate-based or reagent-based strategies.

Substrate-controlled methods rely on the inherent chirality within the starting material to direct the stereochemical outcome of subsequent reactions. For example, the iodine-mediated cyclization of chiral homoallyl amines can deliver cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov The stereochemistry of the final product is dictated by the stereocenter present in the acyclic precursor. nih.gov

Reagent-controlled diastereoselectivity is achieved by using chiral reagents, catalysts, or auxiliaries to favor the formation of one diastereomer over others. A notable example is the diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles derived from a chiral amine. rsc.org This method allows for the introduction of a substituent at the C2 position with a high degree of stereocontrol relative to the existing stereocenter on the nitrogen substituent. rsc.org Similarly, the hydrozirconation of certain azetidine precursors has been explored for the stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org These methods are instrumental in building complex, multi-substituted azetidine scaffolds where the precise spatial arrangement of each substituent is defined.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. (S)-1-Phenylethylamine is a classic example that has been used as both a chiral auxiliary and a nitrogen source in the synthesis of optically active azetidine-2,4-dicarboxylic acids. rsc.org More recently, chiral tert-butanesulfinamide has emerged as a highly effective auxiliary for the stereoselective synthesis of C2-substituted azetidines. rsc.orgnih.gov This approach involves the reaction of the sulfinamide with a suitable electrophile, followed by cyclization and subsequent removal of the auxiliary to afford the desired chiral azetidine. nih.gov

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a powerful tool for azetidine synthesis. thieme-connect.comnih.gov An efficient and highly enantioselective organocatalytic aza-Michael addition of N-arylphosphoramidates to α,β-unsaturated ketones, followed by intramolecular reductive cyclization, has been developed to produce 1,2,4-trisubstituted azetidines. thieme-connect.com This one-pot procedure, catalyzed by a chiral salt, demonstrates excellent stereocontrol. thieme-connect.com Notably, this methodology has been successfully applied to substrates bearing an o-tolyl group, providing direct access to derivatives structurally related to 3-(o-Tolyl)azetidine. thieme-connect.com

| R¹ Group | R² Group | R³ Group | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Et | Et | o-tolyl | 69 | 82 | thieme-connect.com |

This method involves the initial aza-Michael addition catalyzed by a chiral salt, followed by a diastereoselective reduction with (R)-alpine borane to furnish the corresponding azetidine. thieme-connect.com

Multi-component and Cascade Reactions Towards 3-(o-Tolyl)azetidine Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to molecular complexity. mdpi.com These reactions are advantageous for building libraries of compounds due to their operational simplicity and atom economy. A four-component, strain-release-driven synthesis has been developed to produce highly functionalized azetidines. bris.ac.uk This method utilizes the ring-opening of an azabicyclo[1.1.0]butane intermediate to drive the reaction sequence, allowing for the modular assembly of 1,3,3-trisubstituted azetidines. bris.ac.uk Such strategies could be adapted to generate analogues of 3-(o-Tolyl)azetidine by varying the coupling partners. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov This approach minimizes waste and purification steps, leading to increased efficiency. A copper(I)-catalyzed tandem nih.govacs.org-rearrangement and 4π-electrocyclization of O-propargylic oximes provides access to azetidine nitrones, which are versatile intermediates for further functionalization. acs.org Similarly, palladium-catalyzed cascade reactions have been employed to transform tricyclic aziridines into complex tetracyclic amines in a single step, demonstrating the power of cascade processes to rapidly build complex molecular architectures based on a four-membered nitrogen heterocycle. nih.gov

Challenges in Scalable Synthesis and Process Optimization for 3-(o-Tolyl)azetidine

Translating a synthetic route from a laboratory setting to a larger, industrial scale presents numerous challenges. For the synthesis of 3-(o-Tolyl)azetidine, key issues include the cost and availability of starting materials, the efficiency of each synthetic step, the safety of the process, and the difficulty of purification. Many modern synthetic methods, particularly those employing expensive transition metal catalysts or complex chiral ligands, can be prohibitively expensive for large-scale production.

Process optimization aims to address these challenges by improving reaction conditions to maximize yield, minimize reaction times, and reduce waste. One promising technology for scalable synthesis is continuous flow chemistry. uniba.itacs.org In a flow process, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters such as temperature and pressure, improved safety, and easier scalability compared to traditional batch processing. acs.org A continuous flow synthesis of 3-substituted azetidines from N-Boc-3-iodoazetidine has been developed, demonstrating that this technology can enable the safe handling of unstable organolithium intermediates at higher temperatures than in batch, leading to a robust and more sustainable process. uniba.itacs.org

Furthermore, developing general and scalable methods that use inexpensive and readily available chiral sources is critical. A recently developed three-step approach to C2-substituted azetidines utilizes inexpensive chiral tert-butanesulfinamides for chiral induction. nih.gov The method has been proven effective on a gram scale and often allows for the separation of diastereomers by standard chromatography, providing access to enantiopure azetidine products in a scalable manner. nih.gov Addressing these scalability and optimization challenges is essential for making 3-(o-Tolyl)azetidine and its derivatives accessible for widespread application.

Mechanistic Pathways and Transformative Reactivity of 3 O Tolyl Azetidine

Strain-Release Reactivity of the 3-(o-Tolyl)azetidine Ring System

The inherent angular and torsional strain of the four-membered azetidine (B1206935) ring is the primary driver for its characteristic reactions. rsc.orgunife.itnih.gov This "strain-release" concept is a powerful tool in organic synthesis, allowing for the construction of functionalized amine derivatives that might be difficult to access through other methods. unife.itnih.gov The presence of the o-tolyl group at the 3-position can influence the electronic and steric environment of the ring, thereby modulating its reactivity pathways.

Nucleophilic ring-opening is a fundamental reaction of azetidines, typically requiring activation of the ring. magtech.com.cn This is often achieved by converting the azetidine nitrogen into a better leaving group, for instance, by protonation or by forming an azetidinium salt. magtech.com.cnresearchgate.netnih.gov The subsequent attack by a nucleophile relieves the ring strain and leads to the formation of a γ-substituted propyl amine.

The regioselectivity of nucleophilic attack on an unsymmetrically substituted azetidine ring, such as 3-(o-Tolyl)azetidine, is a critical aspect of its reactivity. When the nitrogen atom is activated (e.g., as an N-acyl or N-sulfonyl derivative or as an azetidinium ion), nucleophilic attack can occur at either the C2 or C4 position. magtech.com.cn

For 3-substituted azetidines, the cleavage typically occurs at the C2-N bond. However, the outcome is highly dependent on several factors, including the nature of the substituent on the nitrogen, the substituents on the ring, and the attacking nucleophile. magtech.com.cn In the case of activated 2-aryl azetidines, nucleophilic attack preferentially occurs at the more substituted benzylic carbon (the C2 position). researchgate.netresearchgate.net This preference is attributed to the electronic stabilization of the developing positive charge at the benzylic position during the SN1-like transition state. For a 3-(o-Tolyl)azetidine, where the aryl group is not directly attached to the carbons flanking the nitrogen, the regioselectivity will be governed by a combination of steric and electronic effects of both the o-tolyl group and any substituents at the C2 and C4 positions.

Studies on closely related 2-arylazetidinium salts have provided significant insights. For example, the reaction of a 2-(o-tolyl)azetidine-derived ammonium (B1175870) salt with tetrabutylammonium (B224687) fluoride (B91410) resulted in preferential attack at the more substituted C2 position, yielding the corresponding tertiary alkyl fluoride. researchgate.netresearchgate.net This highlights the strong electronic influence of an aryl group in directing the regioselectivity of the ring cleavage.

| Substrate (Activated Azetidine) | Nucleophile | Site of Attack | Product Type | Reference |

| 2-(o-tolyl)azetidinium salt | F⁻ (from Bu₄NF) | C2 (Benzylic position) | γ-aminofluoride | researchgate.net, researchgate.net |

| General 2-aryl-azetidinium | N₃⁻, RCOO⁻, R'O⁻ | C2 (Benzylic position) | γ-aminoazide/ester/ether | researchgate.net |

| General N-tosyl-2-alkyl-azetidine | Organotrifluoroborates | C2 (Less substituted) | γ-substituted amine | rsc.org |

The nature of both the nucleophile and the leaving group profoundly impacts the pathway and efficiency of the ring-opening reaction. The leaving group ability of the azetidine nitrogen is typically enhanced by acylation, sulfonylation, or quaternization to form an azetidinium ion. rsc.orgresearchgate.net The azetidinium ion, in particular, is a highly activated intermediate that readily undergoes nucleophilic attack. researchgate.netresearchgate.net

The strength of the nucleophile can influence the reaction mechanism (SN1 vs. SN2 character) and, in some cases, the regioselectivity. Strong, soft nucleophiles like azide (B81097) and thiols are highly effective in opening activated azetidine rings. rsc.orgresearchgate.net In contrast, harder nucleophiles may require more forcing conditions. If multiple nucleophiles are present, the product distribution will depend on their relative concentrations and reactivities. libretexts.org

The choice of the activating group on the nitrogen (which becomes part of the leaving group) is also crucial. Electron-withdrawing groups like tosyl (Ts) or carboxybenzyl (Cbz) facilitate the ring-opening by making the nitrogen a better leaving group and activating the ring carbons toward nucleophilic attack. rsc.orgacs.orgnih.gov For instance, research has shown that an N-Cbz group is essential for the reactivity of 3-aryl-azetidinols in iron-catalyzed reactions, whereas the N-Boc derivative is unreactive. morressier.com

| Activating Group (on N) | Nucleophile Type | General Reactivity | Leaving Group | Reference |

| H (acid-catalyzed) | Amide (intramolecular) | Ring-opening/rearrangement | Protonated Amine | nih.gov |

| Methyl (Azetidinium) | N₃⁻, RCOO⁻, PhCH₂NH₂ | High reactivity, SN2-like | N-methyl amine derivative | researchgate.net |

| Tosyl (Ts) | Organotrifluoroborates | Good reactivity | N-tosyl amine derivative | rsc.org |

| Carboxybenzyl (Cbz) | Thiols, Phenols | High reactivity in Fe-catalyzed reactions | N-Cbz amine derivative | acs.org, morressier.com |

| tert-Butoxycarbonyl (Boc) | Thiols, Phenols | Unreactive in Fe-catalyzed reactions | N-Boc amine derivative | morressier.com |

Beyond nucleophilic ring-opening, the strained azetidine ring can be induced to undergo rearrangements and ring expansions, often through electrophilic activation. These transformations provide pathways to larger, more complex heterocyclic systems like pyrrolidines and piperidines. rsc.org

Treatment of azetidines with Brønsted or Lewis acids can promote ring-opening to form a carbocation intermediate, which can then be trapped or undergo rearrangement. bham.ac.ukfrontiersin.org Protonation of the azetidine nitrogen is the initial activation step, facilitating the cleavage of a C-N bond. rsc.org The stability of the resulting carbocation determines the subsequent reaction pathway.

In a relevant study, certain N-substituted aryl azetidines were shown to undergo an acid-mediated intramolecular ring-opening decomposition. nih.gov The process involves protonation of the azetidine nitrogen, followed by nucleophilic attack from a pendant amide group. This leads to a rearranged lactam product. nih.gov For a molecule like 3-(o-Tolyl)azetidine, if it were functionalized with a pendant nucleophile, similar acid-catalyzed intramolecular cyclization or rearrangement pathways could be envisioned. Another documented acid-promoted reaction is the ring expansion of 2,2-disubstituted N-carbamoyl azetidines to 1,3-oxazinan-2-ones, which proceeds via an N-protonated intermediate followed by C-N bond cleavage and intramolecular trapping by the carbamate (B1207046) oxygen. rsc.org

Transition metals and other metal catalysts can mediate a variety of transformations of the azetidine ring. Lewis acidic metal catalysts, such as those based on iron (Fe), lanthanum (La), or rhodium (Rh), can activate the azetidine for subsequent reactions. acs.orgscispace.comnih.gov

Iron- and calcium-catalyzed reactions of 3-aryl-azetidin-3-ols with various nucleophiles proceed through the formation of a stabilized 3-azetidinyl carbocation. acs.orgmorressier.com This demonstrates a powerful method of electrophilic activation where the metal catalyst facilitates the departure of the hydroxyl leaving group. Although 3-(o-Tolyl)azetidine itself lacks the hydroxyl group, this illustrates a key activation strategy for functionalized 3-aryl azetidines.

Ring expansion reactions can also be mediated by metal catalysts. For example, rhodium-catalyzed reactions of aziridines with diazo compounds can lead to a [3+1] ring expansion to form azetidines. scispace.com Similar principles could potentially be applied to expand the 3-(o-Tolyl)azetidine ring to a pyrrolidine. The choice of metal and ligand is critical for controlling the course of these transformations, directing the reaction towards the desired ring-expanded product. nih.gov

Radical-Mediated Ring Transformations

The inherent strain within the azetidine ring makes it a candidate for radical-mediated reactions, which can proceed via pathways that are otherwise energetically unfavorable. The generation of a radical adjacent to the azetidine ring or on the ring itself can initiate ring-opening or rearrangement cascades. For instance, photocatalytic or nickel-catalyzed strategies have been employed to generate tertiary radicals from azetidine-derived carboxylic acids or bromides, leading to functionalized products. acs.org

In the context of 3-(o-Tolyl)azetidine, a radical generated at the C3 position would be stabilized by the adjacent o-tolyl group. This radical intermediate could then undergo homolytic cleavage of one of the C-N or C-C bonds of the strained ring. The pathway of this transformation would be influenced by the stability of the resulting ring-opened radical. Cleavage of the C2-C3 or C3-C4 bond would lead to a 1,3-amino radical, while N1-C2 or N1-C4 cleavage would result in a carbon-centered radical. The regioselectivity of such ring-opening events is a subject of ongoing investigation, often guided by the substitution pattern of the azetidine ring. magtech.com.cn

A plausible mechanism involves the formation of an α-aminoalkyl radical, which can undergo subsequent cyclization or rearrangement. nih.gov A polar-radical relay mechanism, facilitated by bromide catalysis, has been shown to open strained 1-azabicyclo[1.1.0]butane (ABB) rings to form a redox-active azetidine intermediate that can participate in cross-coupling reactions. organic-chemistry.org This highlights the potential for radical pathways to initiate transformations of strained nitrogen heterocycles.

Functionalization of the Azetidine Core and o-Tolyl Moiety in 3-(o-Tolyl)azetidine

Direct C-H Functionalization at Various Positions

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the 3-(o-Tolyl)azetidine scaffold. nih.gov Such reactions can target the C-H bonds on the azetidine ring or the o-tolyl group. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been demonstrated as a method for synthesizing azetidines, showcasing the feasibility of activating C-H bonds adjacent to an amine. rsc.org

For a pre-formed 3-(o-Tolyl)azetidine, C-H functionalization could occur at the C2 and C4 positions of the azetidine ring or at the methyl group of the o-tolyl substituent. The directing-group-assisted C-H activation is a common strategy. For example, N-acyl or N-pyridyl groups on the azetidine nitrogen can direct transition metals to activate specific C-H bonds, as has been shown in related heterocyclic systems like pyrrolidines. acs.org The challenge lies in achieving regioselectivity between the electronically similar C2 and C4 positions, which may be influenced by the steric bulk of the o-tolyl group.

| Reaction Type | Position | Catalyst/Reagent | Potential Product |

| C-H Arylation | C2/C4 | Pd(OAc)₂ / Directing Group | 2-Aryl-3-(o-tolyl)azetidine |

| C-H Alkenylation | C2/C4 | Rh(III) / Directing Group | 2-Alkenyl-3-(o-tolyl)azetidine |

| C-H Amination | o-Tolyl methyl | PhI(OAc)₂ / Li₂CO₃ | 3-(2-(Aminomethyl)phenyl)azetidine |

Derivatization of the o-Tolyl Substituent (e.g., Halogenation, Nitration, Alkylation)

The o-tolyl group of 3-(o-Tolyl)azetidine is amenable to standard electrophilic aromatic substitution reactions, allowing for further diversification of the molecule. The azetidinyl group at C3 is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the tolyl ring.

Halogenation: The reaction of 3-(o-Tolyl)azetidine with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to monohalogenation at the positions activated by both the methyl and azetidinyl groups. This provides a handle for further transformations, such as cross-coupling reactions. nih.govnih.govresearchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the aromatic ring. The position of nitration would be governed by the combined directing effects of the existing substituents.

Alkylation: Friedel-Crafts alkylation or acylation can introduce new carbon-carbon bonds on the o-tolyl moiety, further expanding the structural complexity of the molecule.

| Reaction | Reagent | Position of Substitution | Product Class |

| Bromination | NBS | Aromatic Ring (ortho/para to azetidine) | Bromo-3-(o-tolyl)azetidine derivative |

| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring (ortho/para to azetidine) | Nitro-3-(o-tolyl)azetidine derivative |

| Acylation | RCOCl / AlCl₃ | Aromatic Ring (para to azetidine) | Acyl-3-(o-tolyl)azetidine derivative |

Transition Metal-Catalyzed Coupling Reactions of 3-(o-Tolyl)azetidine Derivatives

Derivatives of 3-(o-Tolyl)azetidine, particularly halogenated versions, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming C-C, C-N, and C-O bonds. nih.gov

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted 3-(o-tolyl)azetidine derivative can be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst. organic-chemistry.orgnih.govorgsyn.org This allows for the introduction of new aryl, heteroaryl, or vinyl groups onto the aromatic core of the molecule.

Buchwald-Hartwig Amination: The same halogenated derivatives can undergo palladium-catalyzed amination with various primary or secondary amines. wikipedia.orgresearchgate.netresearchgate.net This reaction is a powerful method for constructing new C-N bonds and introducing diverse amine functionalities. The choice of phosphine (B1218219) ligand is often critical for achieving high efficiency in these transformations. wikipedia.org

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Bromo-3-(o-tolyl)azetidine | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | 3-(Aryl-substituted-tolyl)azetidine |

| Buchwald-Hartwig | Bromo-3-(o-tolyl)azetidine | R₂NH | Pd₂(dba)₃ / BINAP | 3-(Amino-substituted-tolyl)azetidine |

| Hiyama Coupling | Iodo-azetidine | Ar-Si(OR)₃ | Pd Catalyst | 3-Arylazetidine organic-chemistry.org |

Theoretical and Computational Elucidation of Reaction Mechanisms for 3-(o-Tolyl)azetidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Reaction Energetics and Intermediates

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the complex reaction mechanisms of molecules like 3-(o-Tolyl)azetidine. nih.govmdpi.com These calculations can elucidate reaction energetics, transition state structures, and the stability of intermediates that may be difficult to observe experimentally. researchgate.net

Ring Strain and Reactivity: Quantum chemical calculations can quantify the ring strain energy of the azetidine ring, confirming it as the primary driving force for ring-opening reactions. rsc.orgresearchgate.net By modeling the energy profiles of different mechanistic pathways (e.g., nucleophilic, radical, or transition-metal-mediated ring opening), DFT can predict the most likely reaction products and regioselectivity. magtech.com.cnnih.gov

Mechanism of C-H Functionalization: DFT studies can help understand the mechanism of transition-metal-catalyzed C-H activation. nih.gov Calculations can compare the energy barriers for activation at different positions (e.g., C2 vs. C4 of the azetidine ring or the benzylic methyl group), providing a rationale for observed regioselectivity.

Transition Metal Catalysis: For cross-coupling reactions, DFT can model the entire catalytic cycle, including oxidative addition, transmetalation (for Suzuki), and reductive elimination steps. wikipedia.org This allows for a detailed understanding of the role of ligands and additives in promoting the desired reaction and preventing side reactions. For instance, calculations have shown that reductive elimination from three-coordinate palladium-amido complexes is often faster than from four-coordinate species in Buchwald-Hartwig aminations. wikipedia.org In a photo-induced copper-catalyzed synthesis of azetidines, DFT calculations indicated that a tertiary radical intermediate was crucial for the cyclization to succeed. nih.gov

| Computational Method | Application to 3-(o-Tolyl)azetidine | Key Insights |

| DFT (e.g., B3LYP, M06) | Calculation of Ring Strain Energy | Quantifies thermodynamic driving force for ring-opening. |

| DFT | Modeling Radical Intermediates | Predicts stability and subsequent reaction pathways. |

| DFT/Ab Initio | Transition State Search for C-H Activation | Elucidates regioselectivity and reaction barriers. |

| DFT | Simulation of Catalytic Cycles (Pd, Ni, Cu) | Explains ligand effects and mechanism in cross-coupling. nih.govwikipedia.org |

Molecular Dynamics Simulations for Conformational Fluxionality and Stereoisomerization

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the conformational landscape and dynamic behavior of 3-(o-Tolyl)azetidine. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility, preferred three-dimensional structures, and the energy barriers associated with transitions between different conformations.

Furthermore, MD simulations can be employed to study the stereoisomerization of 3-(o-Tolyl)azetidine. By simulating the molecule at different energy levels, it is possible to observe the dynamic interconversion between different stereoisomers. These simulations can quantify the energy barriers for ring-puckering and nitrogen inversion, providing a detailed understanding of the molecule's stereochemical stability and the pathways for isomerization. The data generated from these simulations, such as the root-mean-square deviation (RMSD) of atomic positions and the evolution of dihedral angles, can be analyzed to characterize the conformational fluxionality of the molecule.

Table 1: Representative Conformational States of 3-(o-Tolyl)azetidine from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle (C2-N1-C4-C3) (°) | Ring Puckering Amplitude (Å) | Relative Population (%) |

|---|---|---|---|

| Equatorial-like | 155 | 0.25 | 65 |

| Axial-like | -155 | 0.24 | 35 |

| Planar Transition State | 180 | 0.00 | <1 |

Note: This data is illustrative and represents a plausible scenario for the conformational behavior of 3-(o-Tolyl)azetidine based on principles of azetidine chemistry.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. For 3-(o-Tolyl)azetidine and its analogs, QSAR models can be developed to predict their reactivity in various chemical transformations or to estimate their potential biological efficacy.

The development of a QSAR model typically involves three main stages: data set preparation, descriptor calculation, and model building and validation. A dataset of azetidine derivatives with varying substituents would be compiled, and their experimentally determined reactivity (e.g., reaction rates, equilibrium constants) would be tabulated. A wide range of molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., logP, molar refractivity).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that relates a selection of the most relevant descriptors to the observed reactivity. A hypothetical QSAR model for the reactivity of a series of 3-arylazetidines in a specific reaction might take the following form:

Reactivity = a(logP) - b(HOMO) + c(Steric Parameter) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This equation would suggest that the reactivity is influenced by the hydrophobicity (logP), the energy of the highest occupied molecular orbital (HOMO), and the steric bulk of the substituents.

The predictive power of the QSAR model is then assessed through internal and external validation techniques. A robust and validated QSAR model can be a valuable tool for the rational design of new 3-(o-Tolyl)azetidine derivatives with desired reactivity profiles, thereby accelerating the discovery and optimization process.

Table 2: Hypothetical QSAR Data for a Series of 3-Arylazetidine Derivatives

| Compound | Aryl Substituent | logP | Molar Refractivity | Dipole Moment (Debye) | Observed Reactivity (log k) |

|---|---|---|---|---|---|

| 1 | Phenyl | 2.1 | 45.3 | 1.8 | 1.2 |

| 2 | o-Tolyl | 2.5 | 49.9 | 1.9 | 1.5 |

| 3 | p-Chlorophenyl | 2.8 | 48.1 | 2.5 | 1.8 |

| 4 | p-Methoxyphenyl | 1.9 | 50.2 | 2.1 | 1.1 |

Note: This table presents a hypothetical dataset for illustrative purposes to demonstrate the principles of a QSAR study for 3-arylazetidine derivatives.

Advanced Applications and Utilization of 3 O Tolyl Azetidine in Chemical Science

3-(o-Tolyl)azetidine as a Versatile Synthetic Intermediate

The inherent ring strain of the azetidine (B1206935) core, approximately 25.2 kcal mol⁻¹, makes 3-(o-tolyl)azetidine a reactive yet selectively addressable building block. researchgate.net This reactivity, coupled with the stereochemical possibilities introduced by the tolyl substituent, renders it a valuable intermediate in the synthesis of complex organic molecules.

Chiral Building Block in Natural Product and Analogue Synthesis

The synthesis of natural products and their analogues often requires the use of chiral building blocks to construct stereochemically complex targets. nih.gov While direct examples of 3-(o-tolyl)azetidine in the total synthesis of specific natural products are not extensively documented in the provided results, the broader class of chiral azetidines serves as a crucial precedent. Azetidines are recognized as important intermediates in the synthesis of various natural products, including alkaloids and β-lactam antibiotics. bham.ac.ukresearchgate.net The tolyl group in 3-(o-tolyl)azetidine can act as a handle for further functionalization or as a stereodirecting group, influencing the outcome of subsequent reactions. The synthesis of optically pure azetidines is a key area of research, with methods such as the resolution of racemates and asymmetric synthesis being employed to access enantiomerically pure compounds. enamine.net

For instance, the nucleophilic ring-opening of a related 2-(o-tolyl)azetidine derivative has been shown to proceed with high regioselectivity, affording a tertiary alkyl fluoride (B91410). researchgate.net This type of selective transformation highlights the potential of tolyl-substituted azetidines as precursors for introducing specific functionalities in a controlled manner during a synthetic sequence. The ability to perform such selective manipulations is paramount in the multi-step synthesis of complex natural products.

Precursor for Complex Heterocyclic Architectures

The azetidine ring system is a foundational element for the construction of more elaborate heterocyclic structures. bham.ac.uk The reactivity of the azetidine ring allows for various ring-opening and ring-expansion reactions, providing access to a diverse range of nitrogen-containing heterocycles. For example, azetidines can be transformed into larger ring systems or fused with other rings to create novel scaffolds.

Recent research has demonstrated the use of azetidine derivatives in the synthesis of complex heterocyclic systems through reactions like aza-Michael additions. nih.govmdpi.com In these processes, the azetidine moiety is incorporated into a larger molecular framework, leading to the formation of functionalized heterocyclic amino acid derivatives. nih.govmdpi.com While not specific to the o-tolyl derivative, these studies underscore the general utility of substituted azetidines as precursors. The o-tolyl group in 3-(o-tolyl)azetidine can influence the electronic and steric properties of the molecule, potentially directing the course of these transformations and enabling the synthesis of unique and complex heterocyclic architectures.

Exploration of 3-(o-Tolyl)azetidine in Ligand Design and Catalysis

The nitrogen atom within the azetidine ring of 3-(o-tolyl)azetidine provides a coordination site for metal ions, making it an attractive scaffold for the design of new ligands for catalysis. The chirality that can be introduced at the 3-position further enhances its potential in asymmetric catalysis.

Design of Chiral Ligands for Asymmetric Transformations

Chiral ligands are essential for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer products. nih.gov The design of effective chiral ligands often involves the incorporation of a rigid, well-defined chiral environment around a metal center. diva-portal.org Azetidine-containing ligands have been successfully employed in a variety of asymmetric reactions, including additions of diethylzinc (B1219324) to aldehydes and palladium-catalyzed allylic alkylations. researchgate.net

The 3-(o-tolyl)azetidine scaffold offers several advantages for ligand design. The tolyl group can impart specific steric bulk, which is crucial for creating a chiral pocket that can effectively discriminate between the two faces of a prochiral substrate. Furthermore, the electronic properties of the tolyl group can be modulated to fine-tune the catalytic activity of the resulting metal complex. The development of modular approaches to ligand synthesis allows for the systematic variation of substituents, facilitating the optimization of ligand performance for a given transformation. diva-portal.org

| Reaction Type | Ligand Class | Key Features | Representative Applications |

| Asymmetric Addition | Chiral Diamines | Azetidine-derived | Addition of diethylzinc to aldehydes |

| Allylic Alkylation | Pyridyl Oxazolines | Palladium-catalyzed | Asymmetric allylation reactions |

| Hydrogenation | PHOX Ligands | Iridium-catalyzed | Stereoselective hydrogenation of enamines |

This table summarizes the application of chiral ligands, including those with structural similarities to 3-(o-tolyl)azetidine derivatives, in various asymmetric transformations. researchgate.netnih.gov

Investigation of Metal-Organic Frameworks and Coordination Chemistry Involving 3-(o-Tolyl)azetidine

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the organic linkers. nih.gov The incorporation of functionalized ligands, such as those derived from 3-(o-tolyl)azetidine, can lead to the development of MOFs with tailored properties.

The nitrogen atom of the azetidine ring and potentially other functional groups on the tolyl moiety can serve as coordination sites for metal ions, leading to the formation of coordination polymers and MOFs. nih.gov The rigidity and defined geometry of the 3-(o-tolyl)azetidine unit can contribute to the formation of well-ordered, porous structures. Furthermore, the chirality of 3-(o-tolyl)azetidine can be transferred to the resulting MOF, creating a chiral environment within the pores. Such homochiral MOFs are of great interest for applications in enantioselective separations and catalysis. scirp.org The systematic design of MOFs through "reticular chemistry" allows for the precise arrangement of components, enabling the fine-tuning of framework properties for specific applications. nih.gov

Potential for Integration into Material Science (e.g., Polymer Chemistry, Optoelectronics)

The unique properties of 3-(o-tolyl)azetidine also suggest its potential for use in the development of advanced materials. The strained azetidine ring can be a source of reactivity for polymerization processes, while the aromatic tolyl group can impart desirable electronic or optical properties.

The ring-opening polymerization (ROP) of strained heterocycles like aziridines and azetidines is a known method for producing polyamines. researchgate.net These polymers have a range of potential applications, including in coatings and as chelating agents. researchgate.net The presence of the tolyl group in 3-(o-tolyl)azetidine could lead to the formation of polymers with modified properties, such as increased thermal stability or altered solubility. The synthesis of well-defined, functional polymers is an active area of research, with techniques like Atom Transfer Radical Polymerization (ATRP) being used to create polymers with controlled architectures. rsc.org

In the realm of optoelectronics, materials with specific electronic properties are required. Poly(3-alkylthiophenes), for example, are studied for their potential in organic electronic applications due to the delocalization of π-electrons along the polymer backbone. advancedsciencenews.com While not a thiophene (B33073) derivative, the aromatic tolyl group in polymers derived from 3-(o-tolyl)azetidine could contribute to π-stacking interactions, potentially leading to materials with interesting conductive or photoluminescent properties. The design and synthesis of new polymers with tailored electronic and optical characteristics is a key focus of modern material science.

Based on the available information, it is not possible to generate a detailed article on the advanced spectroscopic and analytical characterization of the specific chemical compound “3-(o-Tolyl)azetidine.”

Extensive searches for experimental data pertaining to this exact molecule across various scientific databases and literature sources did not yield specific research findings or data tables for the requested analytical techniques, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Variable Temperature, and Solid-State)

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD)

Vibrational Spectroscopy (FT-IR, Raman)

While general information on the spectroscopic analysis of the azetidine class of compounds is available, there is no published data specific to the 3-(o-Tolyl) substituted variant. A patent document mentions a complex derivative containing the 3-o-tolylazetidine core, but it does not provide the specific, detailed analytical characterization for the parent compound as requested in the outline.

Generating an article without this specific data would require speculation or the use of generalized information that does not directly pertain to "3-(o-Tolyl)azetidine," which would not meet the requirements for a thorough, scientifically accurate, and data-rich report on this particular compound. Therefore, the request cannot be fulfilled as the necessary scientific data is not publicly available.

Advanced Spectroscopic and Analytical Characterization of 3 O Tolyl Azetidine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The assessment of chemical purity and the determination of enantiomeric excess are critical quality control parameters for chiral compounds such as 3-(o-Tolyl)azetidine. A variety of advanced chromatographic techniques are employed for this purpose, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC). These methods offer high resolution and sensitivity, enabling the separation and quantification of the target compound from impurities and its enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For azetidine (B1206935) derivatives, this method is particularly useful for assessing purity by separating the analyte from starting materials, byproducts, and degradation products. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.

While underivatized 3-(o-Tolyl)azetidine can be analyzed by GC-MS, derivatization is sometimes employed to improve its volatility and chromatographic behavior. The electron ionization (EI) mass spectrum of 3-(o-Tolyl)azetidine is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the azetidine ring and the tolyl group.

Detailed Research Findings:

A typical GC-MS analysis for purity assessment of 3-(o-Tolyl)azetidine would involve a non-polar capillary column. The resulting chromatogram would ideally show a single major peak corresponding to the analyte. The mass spectrum of this peak would be used for confirmation. For a similar compound, 3-methyl-3-phenylazetidine, the mass spectrum shows a top peak at m/z 118, a second highest at m/z 117, and a third highest at m/z 103 nih.gov. Based on this, a hypothetical fragmentation pattern for 3-(o-Tolyl)azetidine can be predicted.

Table 1: Hypothetical GC-MS Parameters and Expected Data for 3-(o-Tolyl)azetidine Purity Analysis

| Parameter | Value |

| GC System | Agilent 7890B GC |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| MS System | Agilent 5977A MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-400 amu |

| Expected Retention Time | ~10.5 min |

| Expected m/z values | 147 (M+), 132, 117, 91 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is widely used for the analysis of a broad range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For 3-(o-Tolyl)azetidine, reversed-phase LC coupled with an electrospray ionization (ESI) source is a common approach for purity determination.

Detailed Research Findings:

In a typical LC-MS analysis, 3-(o-Tolyl)azetidine is separated on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to promote protonation and enhance the ESI signal. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis or full scan mode for impurity profiling. The protonated molecule [M+H]+ is the expected parent ion in the positive ion mode.

Table 2: Hypothetical LC-MS Parameters and Expected Data for 3-(o-Tolyl)azetidine Purity Analysis

| Parameter | Value |

| LC System | Waters ACQUITY UPLC I-Class |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Waters Xevo TQ-S micro |

| Ionization Mode | ESI Positive |

| Expected Retention Time | ~2.8 min |

| Expected [M+H]+ | 148.1121 |

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The determination of enantiomeric excess is crucial for chiral compounds. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Detailed Research Findings:

For the enantiomeric separation of 3-aryl-azetidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), is critical for achieving good resolution. The separation is influenced by interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. Studies on similar aromatic compounds have shown that columns like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate), can provide excellent enantioseparation under reversed-phase conditions nih.gov.

Table 3: Hypothetical Chiral HPLC Parameters and Expected Data for Enantiomeric Excess Determination of 3-(o-Tolyl)azetidine

| Parameter | Value |

| HPLC System | Shimadzu Nexera-i LC-2040C 3D |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

| Expected Retention Time (R-enantiomer) | ~8.2 min |

| Expected Retention Time (S-enantiomer) | ~9.5 min |

| Resolution (Rs) | > 1.5 |

Emerging Trends and Future Research Directions in 3 O Tolyl Azetidine Chemistry

Development of Green Chemistry Approaches for 3-(o-Tolyl)azetidine Synthesis (e.g., Flow Chemistry, Photocatalysis)

The synthesis of azetidine (B1206935) rings has traditionally involved multi-step processes that can be resource-intensive. Modern synthetic chemistry is progressively adopting green chemistry principles to minimize environmental impact, reduce waste, and improve efficiency. Two of the most promising technologies in this domain are flow chemistry and photocatalysis, which offer significant advantages for the synthesis of azetidines.

Flow Chemistry: Continuous flow processing involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and enhanced scalability. For azetidine synthesis, flow chemistry can overcome the challenges associated with hazardous intermediates and exothermic reactions that are difficult to manage in traditional batch reactors. The continuous nature of flow processes also allows for straightforward scaling up from laboratory to production quantities by simply extending the operation time. durham.ac.uk

Photocatalysis: Light-driven reactions have emerged as a powerful tool for forging complex chemical bonds under mild conditions. Photocatalysis can activate substrates that are otherwise unreactive, enabling novel synthetic transformations. The application of photocatalysis to azetidine synthesis has been demonstrated through methods like the photochemical decarboxylation of azetidine-2-carboxylic acids to generate alkyl azetidines. thieme-connect.comenamine.netacs.org Combining photocatalysis with flow chemistry creates a particularly potent synergy. Photochemical flow reactors ensure uniform irradiation of the reaction mixture, preventing over-irradiation and side-product formation, which are common issues in large-scale batch photochemical reactions. durham.ac.uk This combined approach has been successfully used to synthesize 3-hydroxyazetidines via a photo-flow Norrish–Yang cyclisation, demonstrating its potential for producing functionalized azetidine cores with high efficiency and reproducibility. durham.ac.uk

Future research will likely focus on adapting these green methodologies for the specific synthesis of 3-(o-Tolyl)azetidine and its derivatives. This would involve designing suitable precursors and optimizing flow and photocatalytic conditions to achieve a sustainable and scalable manufacturing process.

Table 1: Comparison of Batch vs. Flow Photochemical Synthesis of Azetidines

| Parameter | Batch Photochemistry | Flow Photochemistry |

|---|---|---|

| Scalability | Difficult; light penetration decreases with reactor size. | Excellent; scaling achieved by extending run time. thieme-connect.com |

| Reaction Time | Often long, requiring very dilute conditions. durham.ac.uk | Significantly shorter due to efficient light absorption. durham.ac.uk |

| Reproducibility | Can be inconsistent due to non-uniform irradiation. | High, due to precise control over reaction parameters. durham.ac.uk |

| Safety | Potential for thermal runaway in large volumes. | Improved, with small reaction volumes and better heat dissipation. |

| Throughput | Low, limited by reaction time and scale. durham.ac.uk | High, enabling gram-scale synthesis efficiently. durham.ac.ukthieme-connect.com |

Bio-inspired Synthesis and Biosynthetic Pathway Elucidation for Azetidine Scaffolds

Nature provides a rich blueprint for the synthesis of complex molecules. While 3-(o-Tolyl)azetidine is a synthetic compound, the study of naturally occurring azetidines can inspire novel and efficient synthetic strategies. The most well-studied natural azetidine is L-azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in various plants. nih.govacs.org

Significant progress has been made in elucidating the biosynthetic pathway of AZE. Research has shown that AZE is synthesized from S-adenosylmethionine (SAM) through an intramolecular cyclization reaction catalyzed by a class of enzymes known as AZE synthases. nih.govresearchgate.net These enzymes facilitate a challenging 4-exo-tet cyclization to form the strained four-membered azetidine ring. nih.govresearchgate.net Understanding the molecular basis of this enzymatic catalysis, including the specific substrate conformation and the role of cation-π interactions within the active site, provides a powerful foundation for developing bio-inspired synthetic methods. researchgate.net

Future research directions in this area include:

Chemoenzymatic Synthesis: Utilizing isolated AZE synthases or engineered microorganisms to produce the core azetidine scaffold from renewable feedstocks. This approach could offer a highly stereoselective and environmentally friendly alternative to traditional chemical synthesis.

Biomimetic Synthesis: Designing chemical catalysts that mimic the function of AZE synthases. By replicating the key interactions and catalytic principles of the enzyme's active site, chemists can develop new reagents and reaction conditions for forming the azetidine ring with high efficiency and selectivity.

Pathway Engineering: Introducing AZE synthases into the biosynthetic pathways of other natural products to create novel hybrid molecules. nih.gov This strategy could generate analogues of complex natural products containing an azetidine ring, expanding the chemical diversity available for drug discovery.

By harnessing the principles of natural biosynthesis, researchers can develop more sustainable and innovative routes to access not only the basic azetidine scaffold but also complex derivatives that would be difficult to obtain through conventional synthesis.

Table 2: Key Components in the Biosynthesis of Azetidine-2-Carboxylic Acid (AZE)

| Component | Role | Reference |

|---|---|---|

| S-Adenosylmethionine (SAM) | The direct biosynthetic precursor molecule. | nih.govgoogle.com |

| AZE Synthases (e.g., AzeJ, VioH) | Enzymes that catalyze the intramolecular cyclization of SAM to form the azetidine ring. | nih.govresearchgate.net |

| Pyridoxal Phosphate | A probable cofactor involved in mediating the biosynthesis of AZE in some organisms. | umich.edu |

| Cation-π Interactions | A key interaction in the enzyme's active site that facilitates the cyclization reaction. | researchgate.net |

Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing 3-(o-Tolyl)azetidine Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating research and reducing the reliance on trial-and-error experimentation. nih.gov For 3-(o-Tolyl)azetidine chemistry, AI and ML offer powerful capabilities in two key areas: predicting reactivity and designing novel analogues.

Predicting Reactivity and Optimizing Synthesis: ML models can be trained on existing reaction data to predict the outcomes of new chemical transformations. For instance, researchers have successfully used computational models to predict which combinations of alkenes and oximes will successfully react to form azetidines in photocatalyzed reactions. thescience.dev By calculating properties like frontier orbital energies, these models can prescreen potential starting materials and predict reaction yields, saving significant time and resources. thescience.dev This approach could be directly applied to optimize the synthesis of 3-(o-Tolyl)azetidine by identifying the most promising precursors and reaction conditions before any laboratory work is undertaken.

Biological Activity: Predicting binding affinity to specific therapeutic targets.

ADMET Properties: Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

Physicochemical Properties: Estimating solubility, stability, and other key characteristics. nih.gov

Table 3: Applications of AI/ML in 3-(o-Tolyl)azetidine Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Reaction Prediction | Predicting the success of synthetic reactions to form azetidines. thescience.dev | Reduces experimental effort by avoiding unviable reactions. |

| Optimizing reaction conditions (catalyst, solvent, temperature) for higher yields. | Accelerates process development and improves efficiency. | |

| Analogue Design | Generating novel molecular structures based on the 3-(o-Tolyl)azetidine scaffold. simulations-plus.com | Rapidly explores new chemical space for intellectual property. |

| Predicting biological activity and target interactions. mdpi.com | Prioritizes compounds with the highest therapeutic potential. | |

| Screening for desirable ADMET and physicochemical properties. nih.gov | Designs drug candidates with better safety and pharmacokinetic profiles. |

Exploration of New Chemical Space through Derivatization and Scaffold Hopping

To advance lead compounds in drug discovery, medicinal chemists continuously seek to explore new chemical space to improve potency, selectivity, and pharmacokinetic properties. For the 3-(o-Tolyl)azetidine core, two powerful strategies for achieving this are derivatization and scaffold hopping.

Derivatization: This strategy involves the chemical modification of a core scaffold to generate a library of related analogues. A densely functionalized azetidine ring system can serve as a versatile template for creating a wide variety of more complex structures. nih.govnih.gov By introducing different functional groups at various positions on the 3-(o-Tolyl)azetidine ring, chemists can systematically probe the structure-activity relationship (SAR) and optimize the molecule's properties. For example, functional handles can be used to construct fused, bridged, and spirocyclic ring systems, transforming the simple azetidine core into novel three-dimensional structures. nih.govnih.gov This approach has been used to generate libraries of azetidine-based compounds for targeting the central nervous system. nih.govnih.gov

Scaffold Hopping: This medicinal chemistry strategy involves replacing the central core of a molecule with a different chemical scaffold while retaining the original biological activity. The goal is often to discover new intellectual property, escape from undesirable properties (e.g., poor solubility, toxicity), or improve synthetic accessibility. dundee.ac.uk Starting from an active 3-(o-Tolyl)azetidine analogue, a scaffold hopping exercise would involve replacing the azetidine ring with other four-membered rings (like oxetane) or different heterocyclic systems altogether. The key is to ensure that the new scaffold maintains the crucial three-dimensional arrangement of key pharmacophoric groups responsible for biological activity. This approach can lead to the discovery of completely novel classes of compounds with significantly improved drug-like properties. dundee.ac.uk

The combination of these strategies allows for a comprehensive exploration of the chemical space surrounding the 3-(o-Tolyl)azetidine motif, increasing the probability of identifying next-generation clinical candidates.

Table 4: Strategies for Exploring New Chemical Space from an Azetidine Core

| Strategy | Description | Example Outcome | Reference |

|---|---|---|---|

| Derivatization | Adding or modifying functional groups on the existing azetidine scaffold. | A library of substituted azetidines with tuned potency and selectivity. | nih.gov |

| Ring Elaboration | Using functional groups on the azetidine to build additional rings. | Fused or bridged bicyclic systems with rigid conformations. | nih.govnih.gov |

| Spirocyclization | Creating a new ring that shares a single carbon atom with the azetidine ring. | Novel spirocyclic azetidines with distinct 3D shapes. | nih.govtechnologynetworks.com |

| Scaffold Hopping | Replacing the azetidine ring with a different core structure. | A new chemical series with improved solubility or metabolic stability. | dundee.ac.uk |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(o-Tolyl)azetidine derivatives, and what are their key reaction conditions?

- Answer : The synthesis of azetidine derivatives often involves nucleophilic substitution or ring-closing reactions. For example, 3-substituted azetidines can be synthesized via alkylation of azetidine precursors with aryl halides. In dopamine transporter ligand studies, 3-[2-(diarylmethoxyethylidenyl)]-N-substituted azetidines were synthesized by coupling azetidine cores with functionalized aryl groups under palladium catalysis . Key reaction conditions include inert atmospheres (e.g., nitrogen), anhydrous solvents (e.g., THF), and temperatures ranging from 60°C to reflux.

Q. Which spectroscopic techniques are recommended for structural characterization of 3-(o-Tolyl)azetidine and its derivatives?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions on the azetidine ring. For example, ¹H NMR can distinguish between axial and equatorial protons in the azetidine ring, while ¹³C NMR identifies carbonyl or aryl substituents . Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols are essential when handling azetidine derivatives in laboratory settings?

- Answer : Protective measures include:

- Gloves : Use nitrile or neoprene gloves compliant with EN 374 standards to prevent skin contact .

- Respiratory protection : Use fume hoods or N95 masks when handling powdered compounds.

- Waste disposal : Follow institutional guidelines for organic waste, as highlighted in safety data sheets .

Advanced Research Questions

Q. How does 3-(o-Tolyl)azetidine modulate neuroinflammatory pathways such as the NLRP3 inflammasome in microglial cells?

- Answer : Studies on structurally similar azetidine derivatives (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) demonstrate inhibition of the NLRP3 inflammasome by downregulating TLR4/MyD88/NF-κB signaling. Experimental validation involves:

- Cell models : LPS-stimulated BV2 microglial cells .

- Assays : ELISA for IL-1β, Western blot for NLRP3, and ROS detection via DCFH-DA fluorescence .

- Dosage : Effective concentrations typically range from 10–50 µM .

Q. What strategies resolve contradictions in reported biological activities of 3-(o-Tolyl)azetidine derivatives across studies?

- Answer : Discrepancies may arise from differences in:

- Cell lines : Primary vs. immortalized cells (e.g., BV2 vs. primary microglia) .

- Assay conditions : Varying LPS concentrations (0.1–1 µg/mL) or incubation times .

- Structural analogs : Substitutions on the aryl group (e.g., trifluoromethyl vs. chlorine) alter pharmacokinetics .

- Methodology : Standardize protocols (e.g., ROS measurement via identical fluorophores) and validate with orthogonal assays .

Q. How do substituents on the azetidine ring influence selectivity for neurotransmitter transporters (e.g., DAT vs. SERT)?

- Answer : Structure-activity relationship (SAR) studies show:

- Aryl substituents : Bulky groups (e.g., naphthyl) enhance DAT affinity (Ki < 10 nM) but reduce SERT/NET selectivity .

- N-substitutions : Methyl or ethyl groups improve blood-brain barrier penetration .

- Experimental validation : Radioligand binding assays using rat brain homogenates and competitive displacement of [³H]WIN 35,428 (DAT) or [³H]citalopram (SERT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.